2-(Thiophen-2-yl)butanoic acid
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Overview
Description
2-(Thiophen-2-yl)butanoic acid is an organic compound with the molecular formula C8H10O2S. It features a thiophene ring, a five-membered ring containing sulfur, attached to a butanoic acid chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)butanoic acid can be achieved through various methods. One common approach involves the condensation of thiophene derivatives with butanoic acid precursors under acidic or basic conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Some thiophene-based compounds are used as nonsteroidal anti-inflammatory drugs (NSAIDs) and anesthetics.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, some thiophene-based NSAIDs inhibit the cyclooxygenase (COX) enzyme, reducing inflammation and pain .
Comparison with Similar Compounds
- 2-Methyl-2-(thiophen-2-yl)butanoic acid
- 2-(Thiophen-2-yl)acetic acid
- Thiophene-2-boronic acid
Comparison: 2-(Thiophen-2-yl)butanoic acid is unique due to its specific structural features and reactivity. Compared to 2-(Thiophen-2-yl)acetic acid, it has a longer carbon chain, which can influence its physical and chemical properties. Thiophene-2-boronic acid, on the other hand, is commonly used in Suzuki-Miyaura coupling reactions, highlighting its role in cross-coupling chemistry .
Properties
Molecular Formula |
C8H10O2S |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C8H10O2S/c1-2-6(8(9)10)7-4-3-5-11-7/h3-6H,2H2,1H3,(H,9,10) |
InChI Key |
QUGOBTBFBNXICO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CS1)C(=O)O |
Origin of Product |
United States |
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